3-Iodo-5-nitroaniline
CAS No.: 10394-64-6
Cat. No.: VC3895891
Molecular Formula: C6H5IN2O2
Molecular Weight: 264.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10394-64-6 |
|---|---|
| Molecular Formula | C6H5IN2O2 |
| Molecular Weight | 264.02 g/mol |
| IUPAC Name | 3-iodo-5-nitroaniline |
| Standard InChI | InChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 |
| Standard InChI Key | BKYNSFHBQVINES-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1[N+](=O)[O-])I)N |
| Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])I)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Spectral Characteristics
3-Iodo-5-nitroaniline consists of a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂) at the 5-position, and an iodine atom at the 3-position. Its SMILES notation is NC1=CC(=CC(=C1)N(=O)=O)I, and its InChIKey is BKYNSFHBQVINES-UHFFFAOYSA-N . The compound exhibits a planar molecular geometry, as evidenced by crystallographic studies of structurally analogous molecules, which form sheets via hydrogen bonds and iodo-nitro interactions .
Key spectral data include:
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Raman spectrum: Peaks at 1,220 cm⁻¹ (C-N stretch) and 1,580 cm⁻¹ (NO₂ symmetric stretch) .
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Predicted collision cross sections: 142.3 Ų for [M+H]+ adducts .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-iodo-5-nitroaniline typically involves iodination of 5-nitroaniline. A common method employs N-iodosuccinimide (NIS) in acetic acid under controlled conditions to achieve regioselective iodination . Alternative routes may utilize iodine monochloride (ICl) in dichloromethane, though this approach requires stringent temperature control to prevent polyiodination.
Industrial Manufacturing Considerations
Industrial production scales these reactions using continuous flow reactors to optimize yield and purity. Key parameters include:
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Temperature: Maintained between 20–25°C to minimize side reactions.
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Catalyst: Lewis acids like FeCl₃ enhance iodination efficiency .
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Purification: Recrystallization from ethanol-water mixtures yields >98% purity .
Physicochemical Properties
The compound’s low water solubility and moderate lipophilicity suggest potential bioavailability challenges in biological systems, a factor critical in toxicological assessments.
Applications and Research Significance
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